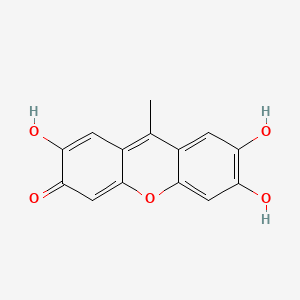

2,6,7-Trihydroxy-9-methylxanthen-3-one

Descripción

2,6,7-Trihydroxy-9-methylxanthen-3-one is a polycyclic aromatic compound belonging to the xanthone class, characterized by a xanthene core (two benzene rings fused to a pyran ring) with hydroxyl groups at positions 2, 6, and 7 and a methyl group at position 7. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiplatelet properties. This compound is synthesized via oxidative condensation of 1,2,4-triacetoxybenzene with aldehydes using potassium peroxydisulfate as an oxidant, followed by reflux to stabilize the xanthenone structure .

Propiedades

IUPAC Name |

2,6,7-trihydroxy-9-methylxanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVNNUHRZXQCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202396 | |

| Record name | Methyl fluorone black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-46-5 | |

| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluorone black | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-66209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl fluorone black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUORONE BLACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de NSC-66209 implica varios pasos, incluyendo el uso de reactivos y condiciones específicas. Un método común implica la reacción de 2,6,7-trihidroxi-9-metil-xanten-3-ona con reactivos apropiados en condiciones controladas . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares para garantizar la pureza y eficacia del compuesto.

Análisis De Reacciones Químicas

NSC-66209 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

NSC-66209 ha sido estudiado extensamente por sus aplicaciones en investigación científica. Se ha utilizado como inhibidor en ensayos bioquímicos, particularmente en el estudio de la NRH:quinona oxidorreductasa 2 (NQO2) Por ejemplo, se ha utilizado en el descubrimiento y desarrollo de fármacos, así como en el estudio de varias vías bioquímicas .

Mecanismo De Acción

El mecanismo de acción de NSC-66209 implica su interacción con objetivos y vías moleculares específicos. Actúa como un inhibidor de ciertas enzimas, como la NRH:quinona oxidorreductasa 2 (NQO2), uniéndose al sitio activo e impidiendo que la enzima catalice su reacción . Esta inhibición puede conducir a varios efectos posteriores, dependiendo de la vía específica involucrada.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2,6,7-Trihydroxy-9-methylxanthen-3-one with structurally related xanthones, focusing on substituents, molecular properties, and biological relevance:

Key Observations

Substituent Effects on Bioactivity: The 2,6,7-trihydroxy substitution pattern in the target compound and its phenyl analog () correlates with enhanced biological activity compared to simpler xanthones like 3,6-dihydroxy-xanthen-9-one (). Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving interaction with biological targets .

Synthetic Pathways: The target compound and its 4'-dimethylaminophenyl analog () share a common synthesis route involving potassium peroxydisulfate, suggesting scalability for derivative production.

Safety and Handling :

- While safety data for the methyl-substituted compound are absent, the phenyl analog () requires storage under nitrogen, indicating sensitivity to oxidation.

Actividad Biológica

Overview

2,6,7-Trihydroxy-9-methylxanthen-3-one, also known as NSC-66209, is a xanthone derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the context of metal ion chelation and anticancer properties. The following sections will explore its mechanisms of action, biochemical properties, and relevant research findings.

The primary mode of action of this compound involves chelating metal ions , specifically iron and copper. This chelation is crucial as these metal ions play significant roles in various biological processes and can contribute to oxidative stress when in excess. By binding to these ions, the compound can mitigate their harmful effects and influence cellular mechanisms.

Key Mechanisms:

- Chelation : The compound forms stable complexes with iron and copper ions, reducing their availability for catalytic reactions that generate reactive oxygen species (ROS) .

- Enzyme Inhibition : It has been shown to inhibit enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and Mcl-1, impacting pathways related to cell survival and apoptosis .

The biochemical properties of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals .

- Cellular Effects : It has been tested on various cell lines, including breast adenocarcinoma (MCF7) and erythrocytes. The results indicated that it could protect erythrocytes from oxidative damage while exhibiting cytotoxic effects on cancer cells .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Case Study: Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines. It was found that:

- Cytotoxicity : The compound demonstrated a concentration-dependent cytotoxic effect on MCF7 cells. At concentrations ranging from 1 nM to 750 μM, it significantly reduced cell viability .

- Protective Effects : Interestingly, while it was cytotoxic to cancer cells, it also protected healthy erythrocytes against copper-induced toxicity .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.